2-(2-aminoacetamido)benzamide hydrochloride, also known as 3-[(2-aminoacetyl)amino]benzamide hydrochloride, is a significant compound in the realm of medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This compound features an aminoacetyl group linked to a benzamide core, with the hydrochloride form enhancing its solubility and stability in various solvents. The compound's IUPAC name reflects its structure, which includes an amine and amide functional group, indicative of its potential reactivity and biological activity .
This compound belongs to the class of organic compounds known as anthranilamides. These compounds are characterized by their aromatic nature and the presence of a benzene carboxamide moiety that carries an amine group at the 2-position of the benzene ring. The compound's molecular formula is with a molecular weight of approximately 195.21 g/mol .
The synthesis of 2-(2-aminoacetamido)benzamide hydrochloride typically involves several steps:
In industrial settings, optimized reaction conditions such as controlled temperatures and pressures are employed to maximize yield and purity. Automated reactors may be utilized for efficiency in large-scale production .
The molecular structure of 2-(2-aminoacetamido)benzamide hydrochloride can be represented as follows:
InChI=1S/C9H11N3O2.ClH/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14;/h1-4H,5,10H2,(H2,11,14)(H,12,13);1H
The presence of both amine and amide functional groups in the structure suggests potential hydrogen bonding capabilities, influencing solubility and reactivity.
The compound undergoes various chemical reactions:
The mechanism of action for 2-(2-aminoacetamido)benzamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active sites, preventing substrate access and subsequent catalytic activity. This inhibition may lead to therapeutic effects in conditions where enzyme modulation is beneficial .
The scientific uses of 2-(2-aminoacetamido)benzamide hydrochloride are diverse:
CAS No.: 147568-66-9
CAS No.: 169758-66-1
CAS No.: 125376-11-6
CAS No.:
CAS No.: 2409072-20-2
CAS No.: